Home > Products > Screening Compounds P65479 > Benzthiazole-urea, 40
Benzthiazole-urea, 40 -

Benzthiazole-urea, 40

Catalog Number: EVT-10887413
CAS Number:
Molecular Formula: C23H16F4N4O4S
Molecular Weight: 520.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzothiazole-urea, 40 is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzothiazole moiety linked to a urea group, which enhances its pharmacological properties.

Source

Benzothiazole-urea derivatives have been synthesized and studied extensively due to their potential therapeutic applications. They are often derived from the reaction of benzothiazole derivatives with urea or isocyanates, leading to compounds with significant biological activity, including anti-cancer and anti-inflammatory properties .

Classification

Benzothiazole-urea, 40 can be classified as:

  • Chemical Class: Benzothiazole derivatives
  • Functional Group: Urea
  • Biological Activity: Antimicrobial, anticancer, and enzyme inhibition properties.
Synthesis Analysis

Methods

The synthesis of Benzothiazole-urea, 40 typically involves several methodologies:

  1. Condensation Reactions: The most common method is the condensation of 2-aminobenzothiazole with isocyanates or urea derivatives. This reaction can be facilitated under various conditions including solvent-free or using solvents like dimethyl sulfoxide .
  2. Ultrasonic Irradiation: This method has been employed to enhance reaction rates and yields when synthesizing benzothiazole derivatives. The ultrasonic waves promote the interaction between reactants, leading to efficient formation of the desired products .
  3. Microwave-Assisted Synthesis: Microwave irradiation has also been utilized for rapid synthesis, providing higher yields in shorter reaction times compared to conventional heating methods .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and time. For example, reactions may be conducted at room temperature or elevated temperatures depending on the specific reactants used. The use of catalysts like nickel oxide nanoparticles has been reported to improve yields significantly .

Molecular Structure Analysis

Data

  • Molecular Formula: C₉H₈N₂OS
  • Molecular Weight: Approximately 180.24 g/mol
  • Structural Features: The compound exhibits a fused ring system that contributes to its biological activity and solubility properties.
Chemical Reactions Analysis

Reactions

Benzothiazole-urea, 40 can undergo various chemical reactions:

  1. Nucleophilic Substitution: The urea nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  2. Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze, leading to the formation of corresponding amines and carbonyl compounds.
  3. Cyclization Reactions: Benzothiazole derivatives can engage in cyclization reactions with other electrophiles to form more complex structures.

Technical Details

The reactivity of Benzothiazole-urea, 40 is influenced by the electronic properties of substituents on the benzothiazole ring and the steric hindrance around the urea group. This can affect both the yield and selectivity of subsequent reactions .

Mechanism of Action

Process

The mechanism of action for Benzothiazole-urea, 40 involves several pathways depending on its biological target:

  1. Enzyme Inhibition: Many benzothiazoles act as inhibitors for various enzymes such as glycogen synthase kinase-3 (GSK-3). Benzothiazole-urea compounds have shown potential in reducing GSK-3 activity, which is significant in cancer treatment .
  2. Antimicrobial Activity: The compound may disrupt microbial cell wall synthesis or interfere with metabolic pathways in pathogens, leading to their inhibition or death.

Data

Studies have shown that specific substitutions on the benzothiazole ring can enhance inhibitory potency against targeted enzymes, indicating structure-activity relationships that are critical for drug design .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; prone to nucleophilic attack due to the electrophilic nature of the carbonyl group in urea.

Relevant Data or Analyses

Physical characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .

Applications

Benzothiazole-urea, 40 has several scientific uses:

  1. Pharmaceutical Development: Used as a lead compound in drug discovery for its potential anticancer and antimicrobial activities.
  2. Biochemical Research: Serves as a tool for studying enzyme inhibition mechanisms and cellular pathways affected by GSK-3.
  3. Agricultural Chemistry: Investigated for use as fungicides or herbicides due to its biological activity against various plant pathogens.
Introduction to Benzthiazole-Urea Hybrids in Modern Medicinal Chemistry

Historical Evolution of Benzothiazole-Urea Pharmacophores in Drug Discovery

The benzothiazole scaffold emerged as a privileged structure in medicinal chemistry following the discovery of naturally occurring derivatives like the Photinus pyralis luciferase substrate firefly luciferin (a benzothiazole-thiazoline hybrid) in 1947 [1]. The first therapeutic application of benzothiazole-urea hybrids materialized in the 1970s with Frentizole (6-methoxy-2-(phenylureido)benzothiazole), an immunosuppressant developed for rheumatoid arthritis and systemic lupus erythematosus [10]. This compound demonstrated unprecedented dual functionality: immunosuppression coupled with antiviral activity against herpes simplex and influenza viruses in murine models [10]. Parallel agrochemical development yielded Bentaluron (wood preservative) and Bethabenthiazuron (herbicide), highlighting the scaffold’s versatility [10].

The 2000s witnessed a strategic shift toward targeted hybrid design. Investigations into Alzheimer’s disease pathogenesis identified amyloid-binding alcohol dehydrogenase (ABAD) as a critical mediator of amyloid-β (Aβ) neurotoxicity. Structural optimization of Frentizole produced benzothiazole-urea derivatives with 30-fold enhanced ABAD inhibitory potency, establishing the pharmacophore’s relevance in neurodegenerative disorders [8]. Concurrently, oncology-focused research yielded N-(4-methylbenzothiazol-2-yl)-N’-(4-methylbenzenesulfonyl)urea, exhibiting nanomolar growth inhibition (GI~50~ = 1.7–28.7 μM) across diverse cancer cell lines, including NSCLC (EKVX) and prostate cancer (PC-3) [1].

Table 1: Key Historical Milestones in Benzothiazole-Urea Hybrid Development

Year RangeRepresentative CompoundTherapeutic AreaKey Advancement
1970sFrentizoleAutoimmunityFirst clinical immunosuppressant with antiviral activity
1980s–1990sBethabenthiazuronAgrochemicalsHerbicidal application in winter crops
2000sABAD Inhibitor SeriesNeurodegeneration30-fold potency increase vs. Frentizole in Aβ binding blockade
2010–PresentAnti-MRSA Hybrids (e.g., 8l)Anti-infectivesPotent biofilm disruption (MIC ≤ 0.39 μM)

Role of Molecular Hybridization in Addressing Multidrug Resistance

Benzothiazole-urea hybrids combat multidrug resistance through synergistic multi-target actions. The benzothiazole moiety disrupts microbial membrane integrity via hydrophobic interactions with lipid bilayers, facilitating intracellular accumulation of antimicrobial agents [5]. Concurrently, the urea linker enables hydrogen bonding with bacterial autolysins (e.g., AtlA in S. aureus), suppressing peptidoglycan hydrolase activity essential for cell division and biofilm maturation [5]. This dual mechanism circumvents efflux-pump-mediated resistance by overwhelming bacterial defense systems.

Against methicillin-resistant Staphylococcus aureus (MRSA), hybrid 8l (MIC = 0.39 μM) achieves 100-fold greater potency than standard β-lactams by simultaneously permeabilizing membranes and eradicating preformed biofilms, as confirmed by crystal violet assays [2] [5]. Similarly, compound 5f inhibits DNA gyrase while suppressing the cGAS/STING/NF-κB pathway, reducing inflammation in infected wounds without inducing bacterial resistance after 20 serial passages [5]. In mycobacterial infections, quinoline-urea-benzothiazole hybrids like 6u (MIC~90~ = 0.968 μM) target biotin synthesis and decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), overcoming resistance to bedaquiline and isoniazid [7].

Table 2: Resistance-Overcoming Mechanisms of Key Benzothiazole-Urea Hybrids

Hybrid CompoundResistance ChallengePrimary Hybridization StrategyEfficacy Metric
8lMRSA biofilmsMembrane disruption + Autolysin inhibition>99% biofilm eradication at 2× MIC
5fMRSA persistenceDNA gyrase inhibition + Anti-inflammatory actionNo resistance after 20 passages
6u (antitubercular)MDR/XDR-TBBiotin synthase + DprE1 inhibitionMIC~90~ 0.968 μM vs. H37Rv

Rational Design Principles for Benzthiazole-Urea Derivatives

Computational-driven optimization underpins modern benzothiazole-urea design. Quantitative structure-activity relationship (QSAR) models identified electron-withdrawing substituents (e.g., CF~3~, NO~2~) at the benzothiazole C6-position and para-substituted aryl ureas as critical for target affinity. For ABAD inhibitors, 2D-QSAR descriptors (SlogP, polar surface area) correlate with blood-brain barrier penetration, while CoMFA models optimize steric and electrostatic complementarity to the ABAD-Aβ interface [8]. Molecular docking revealed urea carbonyl H-bonding with Arg~266~ and Thr~268~ residues stabilizes the hybrid-enzyme complex [8].

Synthetic routes exploit chemoselective coupling strategies:

  • Route A (Isocyanate-Mediated): 2-Aminobenzothiazoles + aryl isocyanates → ureas (e.g., Frentizole analogs) [10]
  • Route B (CDI-Activated): Carbonyldiimidazole (CDI) activation of benzothiazole amines, followed by nucleophilic addition – ideal for acid-sensitive substituents [10]
  • Route C (Phosgene-Free): Ethylene carbonate-mediated cyclization under green chemistry principles, enhancing sustainability [4]

Substituent effects follow defined SAR:

  • Benzothiazole C6: CF~3~ > OCF~3~ > Cl > CH~3~ (e.g., anti-MRSA 4a with p-CF~3~-phenyl, MIC = 0.0975 μM) [5]
  • Urea N~3~: Morpholine > piperidine > unsubstituted (cytotoxicity vs. MCF-7: IC~50~ = 8.2 μM for morpholine derivative) [6]
  • Linker: Direct aryl urea >> alkyl-spaced (enhanced rigidity improves target fit) [5]

Table 3: Impact of Substituent Modifications on Hybrid Efficacy

Modification SiteOptimal GroupBiological EffectPotency Enhancement
Benzothiazole C6CF~3~Increased lipophilicity/membrane penetration128-fold vs. unsubstituted vs. MRSA
Urea aryl para-positionCF~3~, CNEnhanced H-bond acceptor strengthMIC 0.0975 μM (SA/MRSA)
Urea N~3~MorpholineSolubility and target engagement balanceIC~50~ 8.2 μM (MCF-7)

Properties

Product Name

Benzthiazole-urea, 40

IUPAC Name

methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1,3-benzothiazol-2-yl]carbamate

Molecular Formula

C23H16F4N4O4S

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C23H16F4N4O4S/c1-34-22(33)31-21-30-17-9-7-15(11-19(17)36-21)35-14-5-3-13(4-6-14)28-20(32)29-18-10-12(23(25,26)27)2-8-16(18)24/h2-11H,1H3,(H2,28,29,32)(H,30,31,33)

InChI Key

CLOKCIDZTVIDMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(S1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.